molecular formula C22H21N5O5 B2848777 3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396791-87-9

3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Cat. No.: B2848777
CAS No.: 1396791-87-9
M. Wt: 435.44
InChI Key: IDANRKHKDQLJKM-UHFFFAOYSA-N
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Description

3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl group have shown inhibitory effects on various cancer cell lines .

Mode of Action

It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression, leading to cell death.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division .

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell growth and induction of cell death.

Chemical Reactions Analysis

  • Oxidation and Reduction: This compound can undergo selective oxidation at the oxadiazole ring and reduction at the benzo[d][1,3]dioxole moiety, affecting its electronic properties.

  • Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

  • Common Reagents and Conditions: Various reagents like PCC for oxidation, NaBH4 for reduction, and halogens for substitution are used under mild to moderate conditions, often in organic solvents like dichloromethane or ethanol.

Scientific Research Applications: : This compound shows potential in several research areas:

  • Chemistry: Acts as a building block for the synthesis of complex organic molecules, potentially aiding in the creation of new materials with unique properties.

  • Biology: May function as a bioactive molecule, influencing various biological pathways due to its diverse functional groups.

  • Medicine: Potential for drug development, targeting specific proteins or enzymes due to its unique structure, which may interact effectively with biological macromolecules.

  • Industry: Possible use in the development of advanced polymers or as a chemical intermediate in the manufacture of specialty chemicals.

Mechanism of Action: : The compound’s mechanism of action can vary, but generally:

  • Molecular Targets: It could target proteins with binding sites compatible with the benzo[d][1,3]dioxole and oxadiazole rings.

  • Pathways Involved: Potential to modulate signaling pathways involving oxidative stress or protein-protein interactions, given its reactive oxadiazole and benzo[d][1,3]dioxole structures.

Comparison with Similar Compounds: : Comparing this compound with similar ones, we highlight its distinct properties:

Comparison with Similar Compounds

  • 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-methylbenzamide.

  • Azetidinyl derivatives like 1-(2-oxoethyl)azetidin-3-amine.

  • Uniqueness: The presence of the benzo[d][1,3]dioxole and oxadiazole rings together, paired with an azetidine linkage, provides a unique blend of rigidity and flexibility, influencing its binding characteristics and reactivity, unlike simpler analogs with only one of these moieties.

  • There you have it—a deep dive into the fascinating compound 3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide. What piques your interest the most about it?

    Properties

    IUPAC Name

    3-[5-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H21N5O5/c1-23-21(29)14-4-2-3-13(7-14)20-25-22(32-26-20)15-9-27(10-15)11-19(28)24-16-5-6-17-18(8-16)31-12-30-17/h2-8,15H,9-12H2,1H3,(H,23,29)(H,24,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IDANRKHKDQLJKM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H21N5O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    435.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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